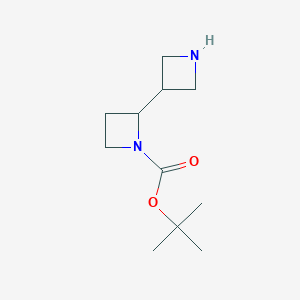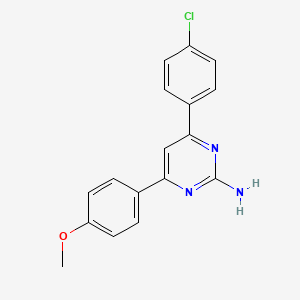
Tetrazine-triethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazine-triethoxysilane, or TTE, is a versatile organosilicon compound with a wide range of applications in the field of scientific research. TTE is a colorless, volatile liquid that is widely used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a stabilizer in polymer synthesis. Its unique properties make it an ideal compound for use in a variety of laboratory experiments and scientific research applications.
Applications De Recherche Scientifique
TTE is a highly versatile compound and has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, as a catalyst in organic reactions, and as a stabilizer in polymer synthesis. It has also been used in the synthesis of novel materials for the fabrication of nanostructured devices. Additionally, TTE has been used in the synthesis of functionalized polymers and as a reagent in the synthesis of peptides.
Mécanisme D'action
The mechanism of action of TTE is not fully understood. However, it is believed that the reaction of tetrazine and triethoxysilane produces a complex organosilicon compound with a highly reactive silicon-carbon bond. This bond is believed to be responsible for the catalytic activity of TTE in organic reactions. Additionally, the presence of the nitrogen atoms in the TTE molecule is thought to enhance the reactivity of the silicon-carbon bond, allowing for the formation of novel materials and compounds.
Biochemical and Physiological Effects
Due to its low toxicity, TTE is considered to be relatively safe for use in laboratory experiments. However, it is important to note that TTE is a volatile liquid and should be handled with caution. Inhalation of TTE vapors can cause irritation to the eyes and respiratory tract. Additionally, contact with skin can cause irritation and redness.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using TTE in laboratory experiments is its low toxicity and volatility. This makes it an ideal reagent for use in a variety of laboratory experiments. Additionally, TTE is a highly reactive compound and can be used as a catalyst in organic reactions. However, it is important to note that TTE is a volatile liquid and should be handled with caution. Additionally, the reaction of tetrazine and triethoxysilane produces a complex organosilicon compound, which can be difficult to handle and can cause contamination of other compounds.
Orientations Futures
The potential future directions of TTE are vast. One potential direction is the use of TTE in the synthesis of novel materials for the fabrication of nanostructured devices. Additionally, TTE could be used in the synthesis of functionalized polymers and as a reagent in the synthesis of peptides. Additionally, TTE could be used in the synthesis of other organosilicon compounds, such as silanes, siloxanes, and silazanes. Finally, TTE could be used as a reagent in the synthesis of pharmaceuticals and other biologically active compounds.
Méthodes De Synthèse
TTE is synthesized from the reaction of tetrazine and triethoxysilane. Tetrazine is a five-membered ring with four nitrogen atoms and one carbon atom. Triethoxysilane is a three-membered ring with three oxygen atoms and one silicon atom. The reaction of these two compounds produces TTE, which is a five-membered ring with four nitrogen atoms, one carbon atom, and one silicon atom. The reaction is typically carried out in an inert atmosphere at temperatures of around 120-150°C.
Propriétés
IUPAC Name |
4-(1,2,4,5-tetrazin-3-yl)-N-(3-triethoxysilylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O4Si/c1-4-25-28(26-5-2,27-6-3)13-7-12-19-18(24)16-10-8-15(9-11-16)17-22-20-14-21-23-17/h8-11,14H,4-7,12-13H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLJYEAUEBXARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C1=CC=C(C=C1)C2=NN=CN=N2)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)




![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)
![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)


![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)
![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)
![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)
